molecular formula C13H14BrNO2S3 B2953792 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396815-57-8

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2953792
CAS No.: 1396815-57-8
M. Wt: 392.34
InChI Key: OMWBGYCJRYRBOI-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound characterized by its bromothiophene and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the piperidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as minimizing waste and reducing the use of hazardous reagents, is prioritized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used as intermediates in further chemical syntheses.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 1-(5-bromothiophen-2-yl)ethan-1-one and 2-(5-bromothiophen-2-yl)acetonitrile.

  • Uniqueness: The presence of the piperidine ring and the specific arrangement of the bromothiophene and sulfonyl groups make this compound distinct from its analogs

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S3/c14-12-3-4-13(19-12)20(16,17)15-7-5-10(6-8-15)11-2-1-9-18-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWBGYCJRYRBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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